Ganetespib is a fully synthetic, small molecule inhibitor of HSP90. [, ] HSP90 is a molecular chaperone protein essential for regulating the stability and activity of several client proteins involved in oncogenesis. [] Ganetespib, classified as a triazolone heterocyclic compound, [] binds to the ATP pocket in the N-terminus of HSP90, leading to the downregulation of HSP90 client protein levels. [] Ganetespib is currently being evaluated in pre-clinical and clinical trials for various cancers due to its ability to disrupt multiple oncogenic signaling pathways. [, ]
Ganetespib belongs to the class of organic compounds known as aryl 1,2,4-triazolones, which are aromatic heterocyclic compounds. Its chemical formula is , with a molecular weight of approximately 364.4 Da. The compound's DrugBank accession number is DB12047, and it is also referred to by its synonym STA-9090 .
Ganetespib can be synthesized through a series of chemical reactions that involve the formation of the triazolone core structure. The synthesis typically begins with the preparation of an appropriate aryl halide, which undergoes nucleophilic substitution reactions to introduce the triazolone moiety. Detailed technical procedures include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products .
Ganetespib's molecular structure features a triazolone ring system that is substituted at the 5-position with an aryl group. This structure is crucial for its interaction with HSP90. The compound's structural data can be summarized as follows:
Ganetespib undergoes various chemical reactions primarily related to its binding interactions with HSP90. These include:
The mechanism by which Ganetespib exerts its antitumor effects involves several key processes:
Ganetespib exhibits several notable physical and chemical properties:
Ganetespib has significant scientific applications primarily in oncology research:
Ganetespib was discovered through rational drug design approaches focused on identifying novel chemical scaffolds unrelated to the geldanamycin ansamycin backbone that characterized first-generation HSP90 inhibitors. Researchers at Synta Pharmaceuticals systematically evaluated diverse chemical libraries, leading to the identification of the resorcinol-containing triazolone chemotype as a promising structural foundation for HSP90 inhibition. This compound entered formal preclinical development in 2007, distinguished by its potency in the low nanomolar range (IC₅₀ = 4 nM) against HSP90, as confirmed in biochemical binding assays [6]. The compound demonstrated broad-spectrum antitumor activity across multiple cancer models, including non-small cell lung cancer (NSCLC), prostate cancer, leukemia, and breast cancer, which propelled its advancement into clinical testing [2]. The first-in-human phase I trial established the recommended phase II dose (200 mg/m² administered intravenously once weekly) based on pharmacokinetic and tolerability assessments in patients with advanced solid malignancies [9].
Ganetespib's molecular structure (C₂₀H₂₀N₄O₃; molecular weight 364.4 Da) features a triazolone heterocyclic core with a strategically positioned resorcinol moiety, conferring distinctive pharmacological advantages over geldanamycin-derived inhibitors like 17-AAG (tanespimycin) and IPI-504 (retaspimycin) [2] [6]. The resorcinol group enables strong hydrogen bonding interactions with conserved residues in the HSP90 N-terminal ATP-binding pocket, enhancing binding affinity and specificity. Unlike quinone-containing ansamycins, ganetespib's structure eliminates the risk of quinone-mediated hepatotoxicity and negates dependence on NQO1 (NAD(P)H:quinone oxidoreductase 1) enzyme activity for activation, potentially broadening its therapeutic applicability across tumor types with varying NQO1 expression levels [5]. Pharmacokinetically, ganetespib exhibits favorable tissue distribution properties, with preclinical xenograft studies demonstrating prolonged retention in tumor tissue (t₁/₂ = 58.3 hours) compared to rapid clearance from plasma and normal organs. This selective tumor accumulation contributes to its therapeutic window [5].
The development of ganetespib exemplifies the strategic evolution in HSP90 inhibitor design:
Table 1: Comparative Features of HSP90 Inhibitors [2] [5] [6]
Inhibitor | Generation | Core Structure | IC₅₀ (HSP90) | NQO1 Dependency | P-gp Substrate |
---|---|---|---|---|---|
17-AAG (Tanespimycin) | First | Benzoquinone Ansamycin | 50-500 nM | Yes | Yes |
IPI-504 (Retaspimycin) | First | Hydroquinone Ansamycin | ~100 nM | Reduced | Yes |
Ganetespib (STA-9090) | Second | Resorcinolic Triazolone | 4 nM | No | No |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7